molecular formula C25H24BrN3O4S2 B2785299 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 864976-32-9

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2785299
CAS No.: 864976-32-9
M. Wt: 574.51
InChI Key: XEBCUOSDEZRRDE-RFBIWTDZSA-N
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Description

The compound (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a bromo group at position 6 and a 2-methoxyethyl group at position 2. The benzamide moiety is further modified with a sulfamoyl group bearing N-ethyl and N-phenyl substituents.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN3O4S2/c1-3-29(20-7-5-4-6-8-20)35(31,32)21-12-9-18(10-13-21)24(30)27-25-28(15-16-33-2)22-14-11-19(26)17-23(22)34-25/h4-14,17H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCUOSDEZRRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂S
  • Molecular Weight : Approximately 421.31 g/mol
  • Key Functional Groups :
    • Benzothiazole moiety
    • Bromine substituent at position 6
    • Methoxyethyl group at position 3
    • Sulfamoyl group contributing to its biological reactivity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminobenzenethiol and suitable aldehydes or ketones.
  • Substitution Reactions : The introduction of the methoxyethyl group is performed via alkylation reactions using appropriate reagents.
  • Formation of the Ylidene Group : This step involves condensation reactions with benzamide derivatives.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC₅₀ (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These findings suggest that this compound may have similar or enhanced anticancer effects due to its unique structural features and substituents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in cancer pathways. Preliminary studies suggest that it may inhibit key enzymes or modulate receptor activities, potentially leading to decreased cell proliferation and increased apoptosis in cancer cells .

Research Findings

Recent studies have explored the anticancer potential of related benzothiazole derivatives, revealing promising results:

  • Inhibition Studies : A series of synthesized benzothiazole derivatives were tested against various cancer cell lines, showing broad-spectrum inhibitory activities.
  • Apoptosis Induction : Flow cytometry analysis demonstrated that certain derivatives could induce apoptosis in HepG2 cells in a concentration-dependent manner .

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • The unique structural features of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide suggest its potential as a lead compound in anticancer drug development. Preliminary studies indicate that compounds within this structural class may inhibit certain enzymes or modulate receptor activity involved in cancer pathways.
  • Antimicrobial Properties :
    • The presence of the sulfonamide group in the compound may enhance its antibacterial activity, making it a candidate for developing new antibiotics. Compounds with similar structures have shown promising results against various bacterial strains .
  • Targeting Specific Biological Pathways :
    • The compound's design allows it to interact with specific biological targets, such as enzymes or receptors implicated in disease pathways. Molecular docking simulations and in vitro assays could provide insights into its mechanism of action, potentially leading to the development of more potent analogs.

Case Study 1: Anticancer Activity Assessment

A series of derivatives based on the benzothiazole framework were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the benzothiazole position significantly influenced the anticancer activity, with certain derivatives exhibiting IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

In vitro studies were conducted to assess the antimicrobial efficacy of this compound against common bacterial pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The target compound is compared below with structurally related analogs based on heterocyclic cores, substituents, and functional groups.

Table 1: Structural Comparison of Key Compounds
Compound Name/Structure Substituents (Benzothiazole/Thiadiazole) Sulfamoyl/Sulfonyl Group Substitution Key Modifications
Target Compound 6-Br, 3-(2-methoxyethyl) N-Ethyl-N-phenyl Unique 2-methoxyethyl enhances hydrophilicity vs. ethyl
N-(6-bromo-3-ethyl-...) () 6-Br, 3-Ethyl N,N-Dimethyl Simpler alkyl substituents; lower steric bulk
N-(5-isoxazol-5-yl-3-phenyl-...) () 5-Isoxazol-5-yl, 3-phenyl None Isoxazole introduces polar heterocycle
(Z)-N-[3-(2-Methoxyphenyl)-...] () 3-(2-Methoxyphenyl) None Methoxyphenyl vs. methoxyethyl on thiazole
Compound 7–9 () Triazole-thione core 4-X-phenylsulfonyl (X = H, Cl, Br) Sulfonyl group at phenyl position
Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O (benzamide) stretch ~1600–1700 cm⁻¹, similar to analogs like 8a (1679 cm⁻¹) and 6 (1606 cm⁻¹) . The sulfamoyl group’s S=O stretch (~1350 cm⁻¹) would align with triazole-thiones in (1247–1255 cm⁻¹) .
  • N-Ethyl vs. Methoxyethyl : The 2-methoxyethyl group may introduce additional C-O-C stretches (~1100 cm⁻¹), distinguishing it from ethyl-substituted analogs () .
Nuclear Magnetic Resonance (NMR)
  • Aromatic Protons : The 6-bromo substituent would deshield adjacent protons, as seen in 8a (δ 8.04–8.39 ppm for pyridinyl-H) .
  • N-Ethyl-N-phenylsulfamoyl : The ethyl group’s triplet (~1.2 ppm) and phenyl’s multiplet (~7.3–7.5 ppm) would contrast with dimethylsulfamoyl (e.g., δ 2.8–3.0 ppm for N-CH3 in ) .

Functional Implications of Substituents

Electronic Effects

  • 2-Methoxyethyl vs. Ethyl : The methoxyethyl group introduces polarity and hydrogen-bonding capacity, improving solubility over ethyl analogs .

Q & A

Q. How can researchers optimize the synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzo[d]thiazole and benzamide moieties. Key steps include:
  • Bromination : Introduce the bromine substituent at the 6-position of the benzo[d]thiazole ring using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in a DMF solvent .
  • Methoxyethylation : Attach the 2-methoxyethyl group via nucleophilic substitution with 2-methoxyethyl chloride in the presence of K₂CO₃ as a base (reflux in THF, 12 hours) .
  • Sulfamoyl Benzamide Formation : Use 4-(N-ethyl-N-phenylsulfamoyl)benzoyl chloride in a Schotten-Baumann reaction with the intermediate amine, maintaining pH 8–9 with NaHCO₃ .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DCM/MeOH ratios) to minimize byproducts .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., bromine at C6, methoxyethyl at C3) and Z-configuration via NOE correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~600.08 Da) and isotopic pattern matching for bromine .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethyl acetate/hexane mixtures .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) in triplicate .
  • Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (72-hour exposure, 1–100 µM range) .
  • Microbial Susceptibility : Assess antibacterial/antifungal activity using disk diffusion (Kirby-Bauer method) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across different assay conditions?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed serum concentration in cell culture media) to rule out matrix effects .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected targets (e.g., kinases) under varying pH/temperature conditions .
  • Metabolite Profiling : Perform LC-MS to identify degradation products or reactive metabolites that may interfere with activity .
  • Cross-Assay Correlation : Compare results from orthogonal assays (e.g., SPR for binding affinity vs. functional enzyme inhibition) to validate mechanisms .

Q. What strategies are effective for studying the reaction mechanisms of substituent modifications (e.g., bromine substitution)?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (Gaussian 09) to predict transition states and activation energies for bromine substitution reactions .
  • Isotopic Labeling : Introduce ⁸²Br to track substitution pathways via radio-TLC or autoradiography .
  • Kinetic Studies : Perform pseudo-first-order experiments with excess nucleophile (e.g., NaOMe) to determine rate constants (k) at varying temperatures (Arrhenius plot analysis) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modifications at the sulfamoyl (e.g., replacing ethyl with cyclopropyl) or benzothiazole (e.g., methyl to allyl) groups .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models using IC₅₀ data from kinase assays to identify critical steric/electronic features .
  • Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

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